2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 893922-43-5
VCID: VC7238405
InChI: InChI=1S/C20H15ClN4O2S/c1-27-16-7-5-13(6-8-16)18(26)11-28-20-17-10-24-25(19(17)22-12-23-20)15-4-2-3-14(21)9-15/h2-10,12H,11H2,1H3
SMILES: COC1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl
Molecular Formula: C20H15ClN4O2S
Molecular Weight: 410.88

2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one

CAS No.: 893922-43-5

Cat. No.: VC7238405

Molecular Formula: C20H15ClN4O2S

Molecular Weight: 410.88

* For research use only. Not for human or veterinary use.

2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one - 893922-43-5

Specification

CAS No. 893922-43-5
Molecular Formula C20H15ClN4O2S
Molecular Weight 410.88
IUPAC Name 2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone
Standard InChI InChI=1S/C20H15ClN4O2S/c1-27-16-7-5-13(6-8-16)18(26)11-28-20-17-10-24-25(19(17)22-12-23-20)15-4-2-3-14(21)9-15/h2-10,12H,11H2,1H3
Standard InChI Key ZAOIQIGDQVKJKV-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Structural Representation

The systematic IUPAC name, 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one, reflects its intricate architecture. The core pyrazolo[3,4-d]pyrimidine scaffold is substituted at position 1 with a 3-chlorophenyl group and at position 4 with a sulfanyl (-S-) linkage to a 1-(4-methoxyphenyl)ethanone moiety. The SMILES notation (COC1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl) and InChIKey (ZAOIQIGDQVKJKV-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.

Physicochemical Properties

While solubility data remain unreported, the compound’s logP value (a measure of lipophilicity) can be inferred from structural analogs. Pyrazolo[3,4-d]pyrimidines typically exhibit moderate lipophilicity (logP ~2–4), facilitating membrane permeability and oral bioavailability . The presence of polar groups, including the methoxy (-OCH₃) and sulfanyl (-S-) substituents, may enhance solubility in organic solvents compared to unmodified analogs.

Table 1: Key Physicochemical and Identifiers

PropertyValue
CAS No.893922-43-5
Molecular FormulaC₂₀H₁₅ClN₄O₂S
Molecular Weight410.88 g/mol
IUPAC Name2-{[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one
SMILESCOC1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl
InChIKeyZAOIQIGDQVKJKV-UHFFFAOYSA-N

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one involves multi-step organic reactions, as typified by pyrazolo[3,4-d]pyrimidine derivatives. A plausible route begins with the condensation of 3-chlorophenylhydrazine with a pyrimidine precursor, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core. Subsequent sulfuration at position 4 using Lawesson’s reagent or phosphorus pentasulfide introduces the sulfanyl group, which is then coupled with 1-(4-methoxyphenyl)ethanone via nucleophilic substitution .

Industrial-Scale Production

Advanced techniques such as continuous flow reactors and automated synthesis platforms are increasingly employed to optimize yield and purity. For instance, flow chemistry enables precise control over reaction parameters (e.g., temperature, residence time), reducing side-product formation compared to batch methods . Computational modeling further aids in predicting optimal reaction conditions, minimizing trial-and-error approaches.

Biological Activities and Mechanism of Action

Kinase Inhibition Profiling

Pyrazolo[3,4-d]pyrimidines are renowned for their kinase inhibitory activity. The compound’s structure suggests affinity for ATP-binding pockets in kinases due to the planar pyrazolopyrimidine core, which mimics the purine ring of ATP . Specific targets may include:

  • Cyclin-dependent kinases (CDKs): Regulators of cell cycle progression; inhibition induces G1/S phase arrest.

  • Janus kinases (JAKs): Mediators of cytokine signaling; relevant in inflammatory and autoimmune diseases.

  • Epidermal Growth Factor Receptor (EGFR): Overexpressed in numerous cancers; blockade impedes tumor proliferation .

CompoundTarget KinaseIC₅₀ (nM)Cell Line Tested
Analog A CDK212.4MCF-7
Analog B EGFR8.7A549
2-{[1-(3-Chlorophenyl)...Not reportedPendingUnder investigation

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